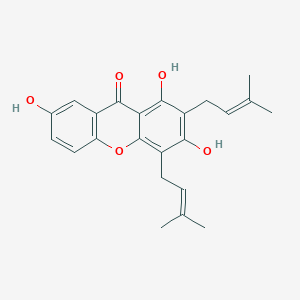
1,3,7-Trihydroxy-2,4-diisoprenylxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-trihydroxy-2,4-diisoprenylxanthone is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 4. It has been isolated from the stems of Cratoxylum cochinchinense It has a role as a metabolite and a plant metabolite. It is a member of xanthones and a member of phenols.
Aplicaciones Científicas De Investigación
Antidiabetic Properties
Recent studies have highlighted the potential of 1,3,7-trihydroxy-2,4-diisoprenylxanthone as an inhibitor of key enzymes involved in glucose metabolism:
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme plays a significant role in insulin signaling. Research indicates that this xanthone exhibits inhibitory activity against PTP1B with IC50 values ranging from 1.7 to 80 µM . The presence of hydroxyl groups enhances its binding affinity, making it a candidate for further investigation as an antidiabetic agent.
- α-Glucosidase Inhibition : The compound also demonstrates inhibitory effects on α-glucosidase, an enzyme that breaks down carbohydrates into glucose. This dual inhibition suggests a synergistic mechanism that could be beneficial in managing type 2 diabetes .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cytotoxicity Against Cancer Cell Lines : Studies show that this compound exhibits significant cytotoxic effects against several human cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HL-60 (leukemia) with IC50 values ranging from 7.94 to 27.11 µM . The presence of multiple prenyl groups is believed to enhance its antiproliferative properties.
- Mechanism of Action : The mechanism by which this xanthone exerts its anticancer effects is thought to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial and Anti-inflammatory Effects
This compound has been reported to possess antimicrobial properties:
- Antibacterial Activity : It has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a natural antibacterial agent .
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This suggests its utility in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Radical Scavenging : The compound demonstrates significant radical scavenging activity with an IC50 value of approximately 6.13 μg/mL in DPPH assays . This property contributes to its potential protective effects against oxidative stress-related diseases.
Summary Table of Applications
Propiedades
Fórmula molecular |
C23H24O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-8-15-20(25)16(9-6-13(3)4)23-19(21(15)26)22(27)17-11-14(24)7-10-18(17)28-23/h5-7,10-11,24-26H,8-9H2,1-4H3 |
Clave InChI |
CBJCQKZZWUEEQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)CC=C(C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















